(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate
Overview
Description
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tertiary Alcoholic Groups : The synthesized furan-3-carboxylic esters can be used in the synthesis of tertiary alcoholic groups (Gabriele et al., 2012).
Chiral Resolving Agents : The hydrocyclopenta[1,2-b]furan serves as a divergent intermediate in the synthesis of chiral resolving agents for secondary alcohols (Zhong et al., 2005).
Organic Synthesis and Catalysis : Cyclopentane derivatives have potential applications in organic synthesis and catalysis (Gimazetdinov et al., 2016).
Study of Cyano-Substituted Compounds : These compounds are used in chemical research for studying cyano-substituted bis-Benzothiazolyl arylfurans and arylthiophenes (Racané et al., 2003).
Anti-Proliferative Activities : They show anti-proliferative activities against selected cancer cell lines and potential for targeting tyrosine kinases and Pim-1 kinase inhibitions (Mohareb et al., 2021).
Bicyclic Epoxylactones Synthesis : The halocyclization of cyclopentene,-dichlorocarboxamides leads to bicyclic epoxylactones and their reductive dechlorination (Valiullina et al., 2015).
Prostaglandin Synthesis : A key building block in a possible approach to 15-deoxy-Δ12,14-prostaglandin J2 (Gimazetdinov et al., 2019).
Cytotoxicity Against Cancer Cell Lines : Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives have potent cytotoxicity against cancer cell lines and bacteria (Phutdhawong et al., 2019).
Synthesis of Enantiomerically Pure Triquinanes : The diastereomeric products 2a and 2b are used for this synthesis (Weinges et al., 1994).
Biobased Chemical Production : The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) is used for the production of polymers (Dijkman et al., 2014).
Mechanism of Action
Target of Action
Similar compounds are known to interact with enzymes such asalcohol dehydrogenases (ADHs) . ADHs belong to the oxidoreductase superfamily and catalyze the interconversion between alcohols and aldehydes or ketones .
Mode of Action
For instance, gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) in humans . It’s also worth noting that Grignard reagents can react with ketones or aldehydes to form tertiary or secondary alcohols .
Biochemical Pathways
Similar compounds are known to be involved in theasymmetric synthesis of chiral alcohols . This process is based on the high stereoselectivity of ADHs under mild conditions .
Pharmacokinetics
Similar compounds like gamma-butyrolactone are known to be rapidly converted into their active forms in the body . The solubility of the compound in various solvents could also impact its bioavailability .
Result of Action
Similar compounds are known to produce tertiary or secondary alcohols when they react with ketones or aldehydes .
Action Environment
The action, efficacy, and stability of (-)-Corey lactone 4-phenylbenzoate alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol, can significantly impact the effects of similar compounds . Additionally, the pH of the environment could potentially affect the compound’s reactivity .
Properties
IUPAC Name |
[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2/t16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVIFMPKWMGSX-AKHDSKFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369124 | |
Record name | (-)-Corey lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31752-99-5 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, (3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31752-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Corey lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl]-4-carboxylic acid,(3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)- 2-oxo-2H-cyclopenta[b]furan-5-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Corey lactone, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z6XHA7HUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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